Product packaging for 1-(3-nitrobenzyl)-1H-imidazole(Cat. No.:CAS No. 56643-75-5)

1-(3-nitrobenzyl)-1H-imidazole

Cat. No.: B4331978
CAS No.: 56643-75-5
M. Wt: 203.20 g/mol
InChI Key: OBNHQPCFIWWAHQ-UHFFFAOYSA-N
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Description

1-(3-Nitrobenzyl)-1H-imidazole (CAS 85103-01-1) is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry research. The imidazole ring is a privileged scaffold in drug discovery due to its ability to interact with diverse biological targets . This particular derivative, functionalized with a 3-nitrobenzyl group, serves as a key synthetic intermediate for researchers developing new therapeutic agents. Its structure is closely related to other nitro-substituted imidazole and benzimidazole compounds that demonstrate a broad spectrum of pharmacological activities, making it a valuable building block for constructing novel bioactive molecules . Scientists are particularly interested in this compound and its analogs for their potential application in combating microbial and fungal pathogens. Imidazole derivatives have shown promising antifungal and antibacterial effects in preclinical studies, as identified through various literature reviews . The nitroaromatic moiety is a key pharmacophore in several FDA-approved drugs and is known to undergo reductive bioactivation in target cells, leading to the generation of reactive intermediates that can damage essential cellular components . This mechanism is exploited in the design of new anti-infective agents. Therefore, this compound is primarily used in research laboratories for the synthesis and evaluation of new chemical entities aimed at addressing multidrug-resistant infections and other diseases. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3O2 B4331978 1-(3-nitrobenzyl)-1H-imidazole CAS No. 56643-75-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3-nitrophenyl)methyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-13(15)10-3-1-2-9(6-10)7-12-5-4-11-8-12/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNHQPCFIWWAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701285111
Record name 1-[(3-Nitrophenyl)methyl]-1H-imidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56643-75-5
Record name 1-[(3-Nitrophenyl)methyl]-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56643-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3-Nitrophenyl)methyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701285111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformations of 1 3 Nitrobenzyl 1h Imidazole

Reactions Involving the Nitro Group

The most prominent reaction involving the nitro group is its reduction to an amino functionality. This transformation is a key step in the synthesis of various biologically active compounds and building blocks in medicinal chemistry.

The conversion of the nitro group in 1-(3-nitrobenzyl)-1H-imidazole to a primary amine is a common and well-documented transformation. This reduction is typically achieved through catalytic hydrogenation. A standard procedure involves reacting the substrate with hydrogen gas in the presence of a metal catalyst, such as palladium on charcoal (Pd/C), in a protic solvent like ethanol. prepchem.com This method is efficient and generally provides high yields of the corresponding 1-(3-aminobenzyl)-1H-imidazole.

The general mechanism for the reduction of aromatic nitro compounds can be complex, proceeding through several intermediates. The process involves the stepwise reduction of the nitro group (NO₂) to a nitroso group (NO), then to a hydroxylamine (B1172632) (-NHOH), and finally to the amine (-NH₂). google.com Catalytic hydrogenation is a preferred industrial method for this type of reduction due to its efficiency and the use of hydrogen gas as a clean reductant. google.com

ReactantReagents & ConditionsProductYieldReference
1-(3-nitrobenzyl)imidazole10% Palladium on charcoal, H₂, dry ethanol1-(3-aminobenzyl)imidazoleNot specified prepchem.com

This table summarizes the reduction reaction of this compound.

Reactions at the Imidazole (B134444) Ring System

The imidazole ring is an aromatic heterocycle that is susceptible to both electrophilic and nucleophilic attack, although its reactivity is highly dependent on the reaction conditions and the nature of the substituents. researchgate.netthieme-connect.de

The imidazole ring is considered an electron-rich aromatic system, making it reactive towards electrophiles. However, the presence of the N-benzyl substituent and the deactivating effect of the meta-nitro group on the benzyl (B1604629) ring can influence the regioselectivity of electrophilic substitution. In general, electrophilic attack on the imidazole ring can occur at positions C2, C4, or C5. thieme-connect.de The precise outcome for this compound is not extensively detailed in the available literature, but predictions can be made based on general imidazole chemistry.

Nucleophilic substitution directly on the imidazole ring of this compound is less common as it requires significant activation. thieme-connect.de However, the broader concept of nucleophilic aromatic substitution (NAS) is highly relevant to the nitro-substituted phenyl ring of the molecule. For NAS to occur, the aromatic ring must be electron-poor, a condition satisfied by the presence of the strong electron-withdrawing nitro group. masterorganicchemistry.com Nucleophiles can attack the phenyl ring, typically at positions ortho or para to the nitro group, leading to the displacement of a suitable leaving group. masterorganicchemistry.comnih.gov While there is no leaving group on the phenyl ring of this compound itself, this reactivity pattern is crucial for related structures.

The imidazole ring is generally stable to oxidation. researchgate.net However, under specific and often harsh conditions, oxidative transformations can occur. There is no specific literature detailing the oxidative transformation of the imidazole moiety in this compound. Studies on other imidazole derivatives have shown that oxidative ring transformation is possible, for instance, leading to the formation of different heterocyclic systems like imidazo[1,5-c]imidazoles under specific chlorination-reductive dechlorination sequences, though this is an unusual case. nih.gov The specific products from the oxidation of this compound would depend heavily on the oxidizing agent and reaction conditions used.

Reactions at the Benzyl Moiety

The benzylic position, the CH₂ group connecting the imidazole and nitrophenyl rings, is another key reactive site.

The benzylic carbon is susceptible to nucleophilic substitution (SN) reactions. The presence of the benzene (B151609) ring stabilizes potential carbocation intermediates or transition states, facilitating these reactions. khanacademy.org Specifically for m-nitrobenzylic substrates, nucleophilic substitution has been shown to proceed. For instance, m-nitrobenzyl chloride has been demonstrated to undergo SRN1 (substitution, radical-nucleophilic, unimolecular) reactions with a variety of nucleophiles. researchgate.net This type of reaction involves a radical-anion chain mechanism.

While the leaving group in this compound is the imidazole itself, which is not a typical leaving group for a standard SN1 or SN2 reaction, the principles of benzylic reactivity apply. If a better leaving group were present at the benzylic position (e.g., a halide), nucleophilic substitution would be a primary transformation pathway. The reaction of m-nitrobenzyl substrates with nucleophiles can be complex, with the potential for both ionic (SN2) and radical-chain (SRN1) mechanisms depending on the specific substrate and nucleophile. researchgate.net

Substrate TypeNucleophilePotential MechanismProduct TypeReference
m-nitrobenzyl chlorideAnions (e.g., from 2-nitropropane, thiols, azide)SRN1Substituted m-nitrobenzyl compounds researchgate.net
m-nitrobenzyl substratesVarious nucleophilesSN2 / SRN1Substituted m-nitrobenzyl compounds researchgate.net

This table illustrates the potential nucleophilic substitution reactions at the benzylic position of m-nitrobenzyl systems.

Derivatization for Enhanced Complexity and Specificity

The strategic modification of the this compound scaffold is crucial for developing molecules with enhanced structural complexity and tailored properties. Derivatization reactions can target the imidazole core, the benzyl group, or the nitro substituent, leading to a diverse array of new compounds. These transformations are fundamental in fields like medicinal chemistry and materials science, where specific molecular architectures are required for desired functions.

A significant strategy for increasing the molecular complexity and rigidity of imidazole-based compounds is through the formation of fused heterocyclic systems. This involves constructing one or more additional rings that share bonds with the parent imidazole ring. While direct intramolecular cyclization of this compound is not commonly reported, its structural components are key building blocks in reactions that yield fused systems, particularly benzimidazoles.

Benzimidazoles, which feature a benzene ring fused to an imidazole ring, are a prominent class of compounds with extensive applications. nih.gov The synthesis of derivatives containing the 1-(3-nitrobenzyl) moiety is often achieved through the condensation of o-phenylenediamine (B120857) with 3-nitrobenzaldehyde (B41214). In this reaction, the 3-nitrobenzaldehyde provides the carbon that will become the C2 position of the benzimidazole (B57391) and also installs the 3-nitrobenzyl group at the N1 position.

A well-documented method involves the reaction of o-phenylenediamine with two equivalents of an appropriate aldehyde. nih.gov For instance, reacting o-phenylenediamine with 3-nitrobenzaldehyde in the presence of a catalyst like phosphoric acid leads to the formation of 1-(3-nitrobenzyl)-2-(3-nitrophenyl)-1H-benzo[d]imidazole. nih.gov This one-pot synthesis is efficient and proceeds under mild conditions. A plausible mechanism suggests the initial formation of a Schiff base between the o-phenylenediamine and the aldehyde, followed by cyclization and subsequent reaction with a second aldehyde molecule to form the final 1,2-disubstituted benzimidazole. ijfmr.com

Detailed research findings for the synthesis of a representative fused benzimidazole are presented below:

Table 1: Synthesis of 1-(3-nitrobenzyl)-2-(3-nitrophenyl)-1H-benzo[d]imidazole

Reactants Catalyst Solvent Conditions Product Yield Reference
3-nitrobenzaldehyde, o-phenylenediamine Phosphoric acid (H₃PO₄) Methanol 50 °C, 5 min 1-(3-nitrobenzyl)-2-(3-nitrophenyl)-1H-benzo[d]imidazole 88% nih.gov

The resulting fused structure, 1-(3-nitrobenzyl)-2-(3-nitrophenyl)-1H-benzo[d]imidazole, has been thoroughly characterized using spectroscopic methods such as ¹H NMR and ¹³C NMR. nih.gov

The principle of fusing heterocyclic rings extends to other systems as well. For example, imidazole derivatives can be incorporated into more complex polycyclic structures like benzoxazepines. nih.govacs.org In these syntheses, precursors containing aldehyde functionalities are reacted with reagents like o-phenylenediamine to first construct a benzimidazole ring, which then undergoes further intramolecular cyclization to yield the final fused product. nih.govacs.org The electronic properties of substituents, such as nitro groups, can significantly influence the reaction pathways and conditions required for these cyclizations. nih.govacs.org These synthetic methodologies highlight the versatility of the imidazole nucleus as a foundation for building intricate, fused heterocyclic architectures.

Structure Activity Relationship Sar and Derivatization Studies for Biological Explorations

Rational Design Principles for Novel Imidazole (B134444) Derivatives

The rational design of novel imidazole derivatives is founded on the unique chemical properties of the imidazole ring, which acts as a versatile pharmacophore. nih.gov Its structural features allow for significant interactions with molecular targets through hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.gov The presence of basic nitrogen atoms in the heterocyclic ring can also be leveraged to develop compounds with reduced lipophilicity, potentially improving pharmacokinetic properties. nih.gov

A primary design principle involves using the 1-benzyl-1H-imidazole scaffold to achieve a suitable fit within the active sites of target enzymes. acs.org For instance, in the development of inhibitors for aldosterone (B195564) synthase (CYP11B2), the non-chiral and relatively simple structure of 1-benzyl-imidazoles was designed to occupy the volume of the enzyme's active site effectively. acs.org Structure-activity relationship (SAR) studies of benzimidazole (B57391) systems, a related class of compounds, have highlighted that substitutions at the N-1 position are crucial for pharmacological effects and can enhance chemotherapeutic activity, particularly with benzyl (B1604629) groups. nih.gov

The electronic properties of the imidazole ring are a key consideration in rational design. The distribution of electron density within the ring significantly affects binding interactions. jopir.in Research has shown that attaching electron-withdrawing groups can enhance certain biological activities, such as antimicrobial effects. jopir.in This principle underpins the investigation of compounds like 1-(3-nitrobenzyl)-1H-imidazole, where the nitro group acts as a potent electron-withdrawing moiety, expected to modulate the molecule's interaction with its biological targets. nih.gov

Impact of Substitutions on the Imidazole Ring on Biological Interactions

Modifications to the imidazole ring itself are a critical aspect of SAR studies, as these substitutions can directly influence receptor binding, specificity, and physicochemical properties like lipophilicity. jopir.in

General principles for imidazole derivatives indicate that:

Position 2 Substitution: This position is typically influential in determining receptor binding specificity. jopir.in

Positions 4 and 5 Substitutions: Modifications at these positions are known to affect the molecule's lipophilicity and electronic characteristics. jopir.in

In specific studies on 1-benzyl-1H-imidazoles as CYP11B inhibitors, researchers explored the effect of simultaneous substitutions on both the imidazole ring (at position 5) and the benzyl group. acs.org However, these investigations did not yield clear and predictable structure-activity relationships. acs.org Molecular modeling and docking studies suggested that the flexibility of the substituents placed on the 5-position of the imidazole ring might contribute to this lack of a clear SAR trend. acs.org This indicates that while substitutions on the imidazole ring are a valid strategy for exploring biological activity, the outcomes can be complex and difficult to rationalize without computational models. acs.org

Substitution PositionGeneral Impact on Biological Interactions
N-1 Significantly affects metabolic stability and pharmacokinetics. jopir.in
C-2 Influences receptor binding specificity. jopir.in
C-4 and C-5 Affects lipophilicity and electronic properties. jopir.in

Influence of Modifications to the Nitrobenzyl Group on Compound Activity

The benzyl group attached at the N-1 position of the imidazole ring offers a wide scope for modification to fine-tune biological activity. The nature, position, and electronic properties of substituents on the phenyl ring can lead to significant changes in potency and selectivity. The nitro group, in particular, is a strong electron-withdrawing moiety that deactivates the aromatic ring and alters the molecule's polarity, which can favor interactions with nucleophilic sites on biological targets like enzymes. nih.gov

In the context of developing selective inhibitors for aldosterone synthase (CYP11B2), a series of 1-benzyl-1H-imidazole derivatives were synthesized with various substituents on the benzyl ring. acs.org This systematic approach allowed for a direct comparison of how different functional groups influence inhibitory activity.

Key findings from these studies include:

Effect of Nitrile Group: The introduction of a para-nitrile substituent on the benzyl ring, as in 1-(4-cyanobenzyl)-1H-imidazole, resulted in the highest selectivity for CYP11B2. acs.org Molecular modeling suggested this high selectivity arises from a specific interaction with the amino acid residue Arg123 in the enzyme's active site. acs.org

Effect of Nitro Group: The corresponding para-nitro derivative, 1-(4-nitrobenzyl)-1H-imidazole, also showed significant activity. acs.org The activity of nitro-containing compounds often depends on the enzymatic reduction of the nitro group itself, which can produce reactive intermediates that are crucial to the mechanism of action. nih.gov

Effect of Amino Group: A precursor nitro compound was catalytically hydrogenated to produce the amino derivative, 1-(4-aminobenzyl)-1H-imidazole, allowing for the evaluation of an electron-donating group at the same position. acs.org

The table below summarizes the inhibitory activity of selected 1-benzyl-1H-imidazole derivatives against CYP11B1 and CYP11B2, demonstrating the impact of benzyl ring modifications. acs.org

CompoundSubstituent on Benzyl RingCYP11B1 IC₅₀ (nM)CYP11B2 IC₅₀ (nM)Selectivity (CYP11B1/CYP11B2)
1-(4-cyanobenzyl)-1H-imidazole 4-CN2801280
1-(3-cyanobenzyl)-1H-imidazole 3-CN12112
1-(4-nitrobenzyl)-1H-imidazole 4-NO₂2137
This compound 3-NO₂1226

These results underscore the profound influence that modifications to the benzyl group have on biological activity and selectivity, guiding the design of more potent and specific agents. acs.org

Systematic Derivatization Approaches to Explore Pharmacological Space

To comprehensively explore the pharmacological potential of the this compound scaffold, researchers employ systematic derivatization strategies. This involves the planned synthesis and biological evaluation of a library of related compounds, allowing for the development of a robust structure-activity relationship. acs.org

A common synthetic route involves the alkylation of imidazole with appropriately substituted benzyl bromides. acs.org This method is efficient for creating a diverse set of derivatives with modifications on the benzyl ring. For example, 1-(4-cyanobenzyl)-1H-imidazole was prepared using 4-cyanobenzyl bromide and imidazole in the presence of a base. acs.org Similarly, derivatives with substituents at other positions or different functional groups can be readily synthesized. acs.org

The exploration of pharmacological space is often multi-pronged, investigating substitutions on both the imidazole and benzyl moieties. One extensive study led to the synthesis and evaluation of 44 different 1-benzyl-1H-imidazole compounds. acs.org This systematic approach was highly successful, identifying 20 compounds with inhibitory potencies in the low nanomolar range (IC₅₀ of 1–30 nM) for the target enzyme CYP11B2. acs.org

Such large-scale derivatization efforts, often coupled with in silico molecular docking analyses, are essential for:

Identifying the key structural features required for high-potency activity. acs.org

Understanding the basis for selective binding to a target over related proteins. acs.org

These systematic approaches transform an initial hit compound into a well-understood chemical series with a clear SAR profile, which is a cornerstone of modern medicinal chemistry.

Mechanistic Investigations of Biological Interactions of 1 3 Nitrobenzyl 1h Imidazole Derivatives

Molecular Mechanisms of Interaction with Biological Targets

The therapeutic effects of many compounds are rooted in their ability to interact with specific biological macromolecules. For derivatives of 1-(3-nitrobenzyl)-1H-imidazole, these interactions manifest through several mechanisms, including enzyme inhibition, receptor modulation, and direct engagement with other vital cellular components.

Nitroimidazole derivatives have been shown to inhibit various enzymes critical for cellular function and proliferation. The imidazole (B134444) scaffold can form significant interactions, such as hydrogen bonds and π-π stacking, with protein residues within enzyme active sites nih.gov.

Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain imidazole derivatives substituted with a nitro-phenyl group have demonstrated potent inhibitory activity against EGFR, a key enzyme in cell signaling pathways. For instance, a compound featuring a 4-(4-methylpiperazinyl)-3-nitrophenyl group at the N-9 position of a purine (B94841) scaffold exhibited an IC₅₀ value of 236.38 ± 0.04 nM for EGFR inhibition, comparable to the positive control, erlotinib (B232) nih.gov. This inhibition is a primary mechanism behind the compound's observed anticancer effects nih.gov.

Dihydrofolate Reductase (DHFR) Inhibition: Molecular docking studies have predicted that dihydrofolate reductase from Staphylococcus aureus is a likely target for some N-substituted 6-nitro-1H-benzimidazole derivatives researchgate.netrsc.orgnih.gov. DHFR is an essential enzyme in the synthesis of nucleic acids, and its inhibition can halt both microbial growth and tumor cell proliferation nih.gov. An imidazole-hybridized sulfonamide aminophosphate was found to interact with DHFR through multiple noncovalent bonds, including hydrogen bonds between the imidazole nitrogen and ALA-7 residue, leading to potent antibacterial activity nih.gov.

Topoisomerase Inhibition: Benzimidazole (B57391) derivatives have been identified as inhibitors of human topoisomerase I (Hu Topo I), an enzyme that manages DNA topology and is vital for DNA replication acs.orgnih.gov. These compounds act as uncompetitive inhibitors by binding to the enzyme-DNA complex, preventing the relegation of the cleaved DNA strand acs.org. The binding is facilitated by hydrogen bonds and van der Waals interactions with amino acid residues in the enzyme's active site acs.org.

Table 1: Enzyme Inhibitory Activity of Selected Imidazole Derivatives
Compound ClassTarget EnzymeActivity (IC₅₀)Reference
Nitro-substituted purine derivativeEGFR236.38 ± 0.04 nM nih.gov
1H-Benzo[d]imidazole derivative (12b)Human Topoisomerase I16 µM acs.org

In addition to direct enzyme inhibition, imidazole derivatives can modulate the activity of cellular receptors. This modulation can trigger or block downstream signaling cascades, influencing various physiological processes.

Growth Factor Receptor Modulation: As noted, derivatives can inhibit the enzymatic activity of EGFR, a receptor tyrosine kinase nih.gov. In silico studies have also pointed to the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a probable target for the anticancer activity of certain N-substituted 6-nitro-1H-benzimidazole compounds researchgate.netrsc.org.

Imidazoline (B1206853) Receptor Modulation: While not specific to nitrobenzyl derivatives, the imidazole core is known to interact with imidazoline receptors (IRs). The I₁-imidazoline receptors (I₁-IRs), located in the brainstem, play a significant role in the central regulation of the cardiovascular system nih.gov. Selective agonists for these receptors are explored as antihypertensive agents, and it has been shown that substitutions on the imidazole scaffold can modulate agonistic or antagonistic activity at this receptor nih.gov.

The biological effects of nitroimidazole derivatives are often linked to the chemical reactivity of the nitro group and the ability of the heterocyclic ring system to interact with nucleic acids.

Bioreduction of the Nitro Group: A central mechanism for nitroaromatic compounds, including nitroimidazoles, is the intracellular reduction of the nitro group researchgate.net. Under anaerobic or low-oxygen conditions, the nitro group undergoes enzymatic, single-electron reduction to form a short-lived, highly reactive nitro radical anion nih.govresearchgate.net. This radical is unstable and can decompose, generating cytotoxic intermediates that can damage cellular macromolecules like DNA, leading to cell death nih.govresearchgate.net. This process is a cornerstone of the antimicrobial activity of compounds like metronidazole (B1676534) nih.gov.

DNA Interaction: The planar structure of the imidazole ring system allows these molecules to interact directly with DNA. Bisbenzimidazole derivatives are known to be DNA minor groove-binding ligands, forming non-covalent interactions through hydrogen bonds, electrostatic forces, and van der Waals interactions nih.gov. The NH group of the imidazole ring can form strong hydrogen bonds with nucleic acid bases nih.gov. Some studies also indicate that certain metal complexes of imidazole derivatives can bind to DNA via intercalation, where the molecule inserts itself between the base pairs of the DNA helix researchgate.net.

Exploration of Antimicrobial Mechanisms

Derivatives of this compound have been investigated for their potential as antimicrobial agents. The mechanisms of action against bacteria and fungi often leverage the unique chemical properties of the nitroimidazole scaffold.

The antibacterial effect of nitroimidazole derivatives is particularly pronounced against anaerobic and microaerophilic bacteria, which possess the necessary enzymatic machinery to activate these compounds.

Reductive Activation: The primary antibacterial mechanism involves the prodrug being activated via the reduction of its nitro group by bacterial enzymes, such as pyruvate-ferredoxin oxidoreductase, under low-oxygen conditions nih.govresearchgate.net. This reduction creates cytotoxic nitro radical anions that cause damage to bacterial DNA and other essential biomolecules, ultimately leading to cell death nih.gov.

Membrane Permeation: The lipophilicity of these compounds, which can be enhanced by nitro substitution, facilitates their permeation across the lipid-rich membranes of bacterial cells nih.gov.

Enzyme Inhibition: As previously mentioned, the inhibition of essential bacterial enzymes like DHFR is another potential pathway for the antibacterial action of these compounds researchgate.netrsc.orgnih.gov.

Several nitroimidazole derivatives have shown potent activity against a range of bacteria. For example, certain N-substituted 6-nitro-1H-benzimidazoles displayed minimum inhibitory concentrations (MIC) ranging from 2 to 16 µg/mL against strains like Escherichia coli, Methicillin-susceptible Staphylococcus aureus (MSSA), and Methicillin-resistant Staphylococcus aureus (MRSA) researchgate.netnih.gov.

Table 2: Antibacterial Activity of Selected Nitroimidazole Derivatives
Compound Class/NameBacterial StrainActivity (MIC in µg/mL)Reference
N-substituted 6-nitro-1H-benzimidazoles (1d, 2d, 3s, 4b, 4k)E. coli, S. faecalis, MSSA, MRSA2 - 16 researchgate.netnih.gov
Metronidazole (Reference)Metronidazole-resistant H. pylori> 8 brieflands.com
New Nitroimidazole DerivativesMetronidazole-resistant H. pyloriMIC₅₀ = 8, MIC₉₀ = 16 brieflands.com

The antifungal activity of nitroimidazole derivatives has also been documented, particularly against opportunistic pathogens like Candida and Aspergillus species. While the mechanisms are not as extensively detailed as their antibacterial counterparts, they are believed to involve similar principles of cellular disruption.

Studies have shown that compounds like 1-methyl-4-nitro-1H-imidazole possess antifungal potential against several Candida species researchgate.net. Furthermore, certain N-substituted 6-nitro-1H-benzimidazole derivatives have exhibited potent activity against Candida albicans and Aspergillus niger, with MIC values ranging from 8 to 16 µg/mL researchgate.netnih.gov. The development of imidazole derivatives, such as thiosemicarbazides and hydrazones, has also been pursued to evaluate their antifungal effects against various Candida strains nih.gov.

Table 3: Antifungal Activity of Selected Nitroimidazole Derivatives
Compound Class/NameFungal StrainActivity (MIC in µg/mL)Reference
N-substituted 6-nitro-1H-benzimidazole (4k)Candida albicans8 researchgate.netnih.gov
N-substituted 6-nitro-1H-benzimidazole (4k)Aspergillus niger16 researchgate.netnih.gov
Fluconazole (Reference)Candida albicans, Aspergillus niger4 - 128 researchgate.netnih.gov

Antiparasitic Action Pathways

The antiparasitic action of nitroimidazole derivatives, the class to which this compound belongs, is primarily dependent on the bioreductive activation of the nitro group within the target organism. nih.govproquest.com These compounds are effective against various anaerobic protozoa. The mechanism involves the transfer of an electron to the nitro group of the compound, a process that occurs under the low redox potential conditions found in anaerobic or microaerophilic parasites like Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis. researchgate.netnih.gov

Once the drug enters the parasite, its nitro group is reduced by electron transfer proteins, such as ferredoxin, to form a highly reactive nitro radical anion and other cytotoxic intermediates. nih.gov These reactive species are the primary agents of cytotoxicity and can interact with multiple cellular macromolecules. A key pathway involves the covalent binding of these intermediates to parasitic DNA, which disrupts the helical structure and leads to DNA strand breakage. This damage ultimately inhibits nucleic acid synthesis, leading to the death of the parasite.

Recent studies on imidazole derivatives also suggest that their antiparasitic action against parasites like Toxoplasma gondii involves the induction of oxidative stress. nih.gov Treatment with these compounds led to an increase in reactive oxygen species and a reduction in the parasite's mitochondrial membrane potential. nih.gov

Table 1: Effects of Nitroimidazole Derivatives on Parasitic Cells

Parasite Observed Effect Affected Molecules/Pathways
Giardia lamblia Depletion of intracellular thiol pools, degradation of translation elongation factor EF-1γ. nih.govplu.edu Thioredoxin reductase, Protein synthesis. plu.edu
Entamoeba histolytica Formation of covalent adducts with proteins, diminished thioredoxin reductase activity, reduction of non-protein thiols. nih.gov Thioredoxin, Thioredoxin reductase, Superoxide dismutase. nih.gov

Antitubercular Action Pathways

The antitubercular activity of nitroimidazoles against Mycobacterium tuberculosis (Mtb) is also contingent upon reductive activation, making them particularly effective against hypoxic, non-replicating bacteria found within granulomas. nih.govresearchgate.netresearchgate.net Unlike their action in parasites, the activation in Mtb often involves a specific deazaflavin-dependent nitroreductase (Ddn) enzyme, which utilizes the reduced form of cofactor F420 (F420H2). researchgate.net This selective activation pathway is a key reason for their specific activity against the microbe as opposed to mammalian cells. nih.govproquest.comresearchgate.net

Following activation, the generated reactive intermediates, including nitric oxide (NO), are believed to have multiple modes of action. researchgate.net One proposed mechanism for bicyclic nitroimidazoles like delamanid (B1670213) and pretomanid (B1679085) involves the inhibition of mycolic acid biosynthesis, which is essential for the integrity of the mycobacterial cell wall. researchgate.netasm.org Specifically, these compounds can inhibit the biosynthesis of methoxy- and keto-mycolates. researchgate.net

The radical species generated from the reduction of the nitroimidazole ring can also attack other crucial macromolecules, including DNA and proteins, leading to widespread cellular damage. researchgate.net This multi-targeted approach contributes to their bactericidal effect against both drug-susceptible and multidrug-resistant Mtb strains. proquest.com While some 2-nitroimidazoles were initially explored for antitubercular activity, research has largely shifted to 4- and 5-nitroimidazole derivatives, which show potent activity against both replicating and static Mtb. nih.govproquest.comnih.gov

Table 2: Activity of Representative Nitroimidazoles Against M. tuberculosis H37Rv

Compound Minimum Inhibitory Concentration (MIC) (µM) Minimum Anaerobicidal Concentration (MAC) (µM)
PA-824 0.4 8–16
7-(R)-methyl analog of PA-824 0.2 8

Data adapted from studies on nitroimidazooxazines. nih.gov

In vitro Elucidation of Cellular Processes Modulated by the Compound

In vitro studies on various cell lines have demonstrated that imidazole-based compounds can modulate fundamental cellular processes, including cell proliferation and apoptosis. While research specifically on this compound is limited, investigations of related derivatives provide insight into the potential cellular effects.

One of the key cellular processes affected is the cell cycle. Certain imidazole derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase, in cancer cell lines. semanticscholar.org This arrest prevents the cells from progressing through mitosis, thereby inhibiting proliferation.

In addition to cell cycle arrest, these compounds can induce apoptosis, or programmed cell death. semanticscholar.orgnih.gov Flow cytometric analysis of cancer cells treated with imidazole derivatives has shown an increase in the pre-G1 apoptotic cell population. semanticscholar.org This indicates that the compounds can trigger intrinsic or extrinsic apoptotic pathways, leading to the systematic dismantling and elimination of the cells.

Studies on myeloid leukemia cell lines, for example, have linked the anti-proliferative effect of novel imidazole derivatives to the induction of apoptosis. nih.gov Furthermore, these compounds can interfere with critical cell signaling pathways that govern survival and proliferation. For instance, downregulation of AXL-Receptor Tyrosine Kinase (AXL-RTK) and target genes of the Wnt/β-catenin pathway, such as c-Myc, has been observed following treatment with imidazole derivatives. nih.gov

Biochemical Pathways Influenced by Imidazole Derivatives

The biological activity of imidazole derivatives is often mediated by their interaction with and inhibition of key enzymes in various biochemical pathways. A significant body of research points to the ability of these compounds to act as kinase inhibitors, which is a major mechanism for their anticancer effects. semanticscholar.org

Kinases that have been identified as targets for imidazole derivatives include:

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): This is a key regulator of angiogenesis (the formation of new blood vessels), a process critical for tumor growth and metastasis. Imidazole derivatives have demonstrated the ability to inhibit VEGFR-2 kinase activity, thereby acting as anti-angiogenic agents. semanticscholar.org

B-Raf Kinase: B-Raf is a protein kinase in the MAPK/ERK signaling pathway, which regulates cell division and differentiation. Mutations in the B-Raf gene are common in various cancers, leading to constitutive activation of this pathway. Certain imidazole derivatives have shown good inhibitory activity against B-Raf, interrupting this oncogenic signaling cascade. semanticscholar.org

EGFR (Epidermal Growth Factor Receptor): EGFR is another receptor tyrosine kinase that plays a crucial role in cell proliferation. Overactivity of EGFR signaling is a hallmark of many cancers. Imidazole-based compounds have been designed and synthesized as EGFR inhibitors, with some showing enzymatic inhibition at nanomolar concentrations. nih.gov

Beyond kinase inhibition, imidazole derivatives can interfere with DNA-related enzymatic processes. Bisbenzimidazole derivatives, for instance, can act as DNA minor groove-binding ligands, which can inhibit the function of enzymes like human topoisomerase I. acs.orgnih.gov Topoisomerase I is essential for relaxing DNA supercoils during replication and transcription; its inhibition leads to DNA damage and cell death. acs.org

Table 3: Compound Names Mentioned

Compound Name
This compound
2-nitroimidazole
Azomycin
Candesartan
Clemizole
Delamanid
Metronidazole
Misonidazole
Nimorazole
Ornidazole
PA-824 (Pretomanid)
Ronidazole
TBA-354

Computational and Theoretical Chemistry Applications in the Study of 1 3 Nitrobenzyl 1h Imidazole

Molecular Modeling and Docking Studies

Molecular modeling involves the use of theoretical and computational methods to mimic the behavior of molecules. A key application of this is molecular docking, a technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), to form a stable complex. brieflands.com This is instrumental in structure-based drug design.

Binding affinity, often quantified by the binding energy (in kcal/mol) or the inhibition constant (Ki), indicates the strength of the interaction between a ligand and its target protein. Lower binding energy values suggest a more stable and favorable interaction.

While no specific binding affinity data has been published for 1-(3-nitrobenzyl)-1H-imidazole, studies on other imidazole (B134444) derivatives provide examples of how this is determined. For instance, in a study of various imidazole derivatives, binding energies against the enzyme l-glutamine: d-fructose-6-phosphate amidotransferase (GlcN-6-P) were calculated to assess their potential as inhibitors. brieflands.com Similarly, research on N-substituted imidazole-phenothiazine hybrids against the Epidermal Growth Factor Receptor (EGFR) has shown a range of binding energies, highlighting how different substituents on the imidazole scaffold can influence binding. nih.gov

Table 1: Illustrative Binding Energies of Imidazole Derivatives Against Various Protein Targets (Note: This data is for related compounds and not for this compound)

Compound TypeProtein TargetBinding Energy (kcal/mol)Reference
Substituted Imidazole DerivativeGlcN-6-P-8.01 to -6.91 brieflands.com
N-IPTZ(a) (Imidazole-Phenothiazine Hybrid)EGFR-7.23 nih.gov
N-IPTZ(b) (Imidazole-Phenothiazine Hybrid)EGFR-6.11 nih.gov
N-IPTZ(c) (Imidazole-Phenothiazine Hybrid)EGFR-5.93 nih.gov

Beyond just predicting binding strength, molecular docking provides a detailed view of the non-covalent interactions between a ligand and a protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are critical for the stability of the ligand-protein complex.

For example, docking studies on piperazine-tagged nitroimidazole derivatives revealed that these compounds bind to hydrophobic pockets and form polar contacts with high affinity in their target proteins. nih.gov In another study on benzimidazole (B57391) derivatives, specific amino acid residues involved in hydrogen bonding with the ligands were identified, providing a deeper understanding of the binding mode. mdpi.com Such analyses are crucial for optimizing lead compounds in drug development. Analysis of protein-ligand interactions is a cornerstone of rational drug design, allowing for the targeted modification of a ligand to enhance its binding to a receptor. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. These methods can provide insights into molecular geometry, charge distribution, and reactivity.

Electronic structure analysis focuses on the arrangement of electrons in a molecule, which dictates its chemical behavior. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive.

While specific electronic structure data for this compound is not available, studies on other nitroaromatic compounds, such as 3- and 4-nitrobenzaldehyde (B150856) oximes, have utilized methods like Density Functional Theory (DFT) to calculate these properties. chembk.com These calculations help in understanding the molecule's reactivity and potential interaction sites.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations provide a dynamic view of molecular systems, offering insights into their conformational changes and stability.

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. MD simulations can explore the conformational landscape of a molecule, identifying its most stable conformations and the flexibility of its structure.

For drug candidates, understanding their conformational flexibility is important as it can influence their ability to bind to a receptor. MD simulations on nitroimidazole derivatives have been used to assess the stability of ligand-protein complexes over time, often by analyzing the Root Mean Square Deviation (RMSD) of the ligand within the binding site. A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound in its predicted orientation.

Dynamic Interactions in Biological Systems

The dynamic behavior of this compound within biological systems is a critical area of study, elucidated primarily through computational methods like molecular dynamics (MD) simulations. These simulations provide insights into the time-dependent interactions between the ligand and its biological target, such as a protein or nucleic acid, which are not apparent from static structures. MD simulations for imidazole-containing compounds reveal that their interactions are multifaceted and crucial for their biological function. For this compound, simulations can map its movement within an active site, the stability of its binding pose, and the conformational changes it might induce in the target receptor.

Structure Prediction and Analysis of Intermolecular Interactions

Computational chemistry is essential for predicting the three-dimensional structure of this compound and analyzing the non-covalent intermolecular forces that dictate its interactions with biological macromolecules. These interactions are the foundation of molecular recognition and binding affinity. The key intermolecular forces relevant to this compound include π-π stacking, van der Waals forces, and hydrogen bonds.

The aromatic nature of both the imidazole and the nitro-substituted benzene (B151609) rings in this compound makes it a prime candidate for engaging in π-π stacking interactions. These are non-covalent interactions between aromatic rings that play a significant role in stabilizing ligand-receptor complexes. Computational studies show that imidazole-based structures can form stable π-π stacked dimers, which can represent a stronger coupling pathway than standard through-bond tunneling. The presence of the electron-withdrawing nitro group on the benzyl (B1604629) ring significantly influences the electrostatic potential of the aromatic ring, modulating the nature of these stacking interactions. This can lead to nitro–π interactions, where the electron-deficient nitro group interacts favorably with an electron-rich aromatic ring of a receptor, such as the side chain of tryptophan or tyrosine.

Table 1: Key Intermolecular Interactions for this compound

Interaction Type Involving Moieties Typical Energy (kcal/mol) Significance in Biological Context
Pi-Pi Stacking Imidazole Ring, Benzene Ring 2-10 Stabilization of binding with aromatic amino acid residues (e.g., Phe, Tyr, Trp, His).
Nitro-Pi Interaction Nitro Group, Aromatic Ring < 1 - 5 Specific interaction with electron-rich aromatic systems, contributing to binding orientation and affinity.
Van der Waals Entire Molecule 0.5-1.0 (per atom pair) Cumulative effect provides substantial contribution to binding affinity through shape complementarity.
Hydrogen Bonding Imidazole Nitrogens, Nitro Oxygens 2-25 Directional interactions that provide specificity and significant binding energy.

Hydrogen bonding is a critical component of molecular recognition, providing both strength and specificity to ligand-receptor interactions. The this compound molecule has several potential sites for hydrogen bonding. The non-protonated nitrogen atom (N-3) of the imidazole ring is a strong hydrogen bond acceptor. The oxygen atoms of the nitro group are also potent hydrogen bond acceptors.

Computational analysis, often using quantum chemical calculations and molecular dynamics simulations, can predict and characterize the hydrogen bonding network formed between this compound and its biological target. Studies on imidazole groups in proteins show they can form N-H···N hydrogen bonds with interaction energies ranging from -6.45 kcal/mol (neutral-neutral) to -22.5 kcal/mol (protonated-neutral), highlighting their potential for significant stabilization. While the N-1 position of 1-(3-nitrobenzyl)-

Advanced Research Perspectives and Future Directions for 1 3 Nitrobenzyl 1h Imidazole

Role as a Building Block for Complex Architectures

The imidazole (B134444) nucleus is a fundamental component in a vast array of biologically active compounds and natural products. imp.kiev.ua Consequently, 1-(3-nitrobenzyl)-1H-imidazole serves as a valuable starting material or intermediate in the synthesis of more complex molecular architectures. acs.org The imidazole ring itself can be further functionalized, while the nitro group on the benzyl (B1604629) moiety offers a site for chemical modification, such as reduction to an amine, enabling further synthetic elaborations.

Researchers have successfully utilized N-benzyl imidazole compounds in the synthesis of various derivatives. scirp.org The alkylation of imidazole with appropriately substituted benzyl bromides is a common strategy to produce these building blocks. scirp.org This approach allows for the introduction of diverse functionalities, paving the way for the construction of intricate molecules with potential applications in medicinal chemistry and materials science. For instance, N-(nitrobenzyl)-imidazole aldehyde has been used as a precursor in 1,3-dipolar cycloaddition reactions to create complex heterocyclic systems. researchgate.net

Development of Novel Chemical Probes and Tools

Chemical probes are essential small molecules that facilitate the study of biological processes. The development of high-quality chemical probes requires compounds that are potent, selective, and have a well-defined mechanism of action. While specific applications of this compound as a chemical probe are still emerging, its structural features suggest its potential in this domain. The imidazole core is known to interact with various biological targets, and the nitrobenzyl group can be exploited for detection or as a reactive handle for attaching reporter groups.

Future research could focus on designing and synthesizing derivatives of this compound that can act as specific inhibitors or modulators of enzymes or receptors. By modifying the substitution pattern on either the imidazole or the benzyl ring, it may be possible to fine-tune the compound's affinity and selectivity for a particular biological target, leading to the creation of powerful tools for chemical biology research.

Exploration in Advanced Materials Science

The unique electronic and photochemical properties of this compound make it an attractive candidate for applications in materials science.

Photoresponsive Materials

The ortho-nitrobenzyl group is a well-known photolabile protecting group that can be cleaved with UV light. metu.edu.tr This property has been widely used in the development of photoresponsive materials. While this compound has a meta-substituted nitro group, which may alter its photochemical properties compared to the ortho isomer, the potential for light-induced reactions still exists.

Future investigations could explore the photochemistry of this compound and its derivatives to determine their suitability for creating photoresponsive polymers, hydrogels, or surfaces. Such materials could find applications in areas like controlled drug release, photolithography, and the development of smart materials that change their properties in response to light. The ability to control material properties with high spatial and temporal resolution using light is a significant advantage in various technological fields. metu.edu.tr

Materials with Specific Electronic and Optical Properties

Imidazole-based compounds have been investigated for their interesting electronic and optical properties, including applications in organic light-emitting diodes (OLEDs). nih.gov The electronic properties of these molecules can be tuned by introducing different substituents. The presence of the electron-withdrawing nitro group in this compound is expected to influence its electronic structure and, consequently, its optical and electronic properties.

Research in this area could focus on synthesizing and characterizing polymers or small molecules incorporating the this compound moiety. These materials could exhibit unique fluorescence, phosphorescence, or nonlinear optical properties. For example, benzimidazole (B57391) derivatives have been studied for their absorption and emission characteristics, with absorption maxima observed between 347 and 355 nm. acs.orgacs.org Computational studies, such as Density Functional Theory (DFT), can be employed to predict and understand the electronic and optical properties of new materials based on this scaffold. researchgate.net

Innovations in Synthetic Methodology for Analog Production

The development of efficient and versatile synthetic methods is crucial for exploring the full potential of this compound and its analogs. Various innovative approaches to the synthesis of substituted imidazoles have been reported.

One-pot, multi-component reactions are highly efficient for creating molecular diversity. nih.gov For instance, a green synthesis approach using microwave irradiation has been reported for the synthesis of novel imidazole derivatives in high yields and short reaction times. nih.gov Copper-catalyzed multicomponent reactions have also proven effective for the synthesis of trisubstituted imidazoles. nih.gov

Furthermore, methods for the N-alkylation of imidazoles are well-established, often involving the reaction of imidazole with a suitable halide in the presence of a base. acs.org These existing methodologies can be adapted and optimized for the synthesis of a wide range of this compound analogs with diverse substitution patterns on both the imidazole and the benzyl rings. The exploration of new catalytic systems and reaction conditions will continue to drive innovation in the synthesis of these valuable compounds.

Rational Design Strategies for Targeted Academic Research

Rational design, a key strategy in drug discovery and materials science, involves the design of molecules with specific properties based on a thorough understanding of their structure-activity or structure-property relationships. For this compound, rational design can guide the synthesis of new derivatives for specific academic research purposes.

For example, in the context of medicinal chemistry, understanding the binding interactions of imidazole-based compounds with their biological targets can inform the design of more potent and selective inhibitors. nih.gov Computational tools, such as molecular docking, can be used to predict how modifications to the this compound scaffold will affect its binding affinity and selectivity. nih.gov Structure-activity relationship studies on benzimidazole derivatives have highlighted the importance of substituents at various positions for their pharmacological effects.

In materials science, rational design can be used to tailor the electronic and optical properties of materials containing the this compound unit. By systematically varying the substituents and studying the resulting changes in properties, researchers can develop a deeper understanding of the structure-property relationships and design new materials with desired characteristics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(3-nitrobenzyl)-1H-imidazole, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 1H-imidazole and 3-nitrobenzyl halides. A representative protocol (modified from ) uses a mixture of 3-nitrobenzyl bromide (1 eq.), 1H-imidazole (1.2 eq.), K₂CO₃ (1.2 eq.), and CuI (0.1 eq.) in DMF under argon at 120°C for 24 hours. Purification via column chromatography (SiO₂, ethyl acetate/hexane) yields the product. Reaction optimization may include varying solvents (e.g., DMF vs. acetonitrile), catalyst loading (CuI vs. CuSO₄/Na-ascorbate in click chemistry), or temperature .

Q. How can researchers confirm the structural identity of this compound after synthesis?

  • Methodological Answer : Key analytical techniques include:

  • 1H/13C NMR : Characteristic peaks for the imidazole ring (e.g., δ 7.4–7.6 ppm for aromatic protons) and 3-nitrobenzyl group (e.g., δ 5.3 ppm for the CH₂ linker) .
  • LC-MS : To verify molecular weight (e.g., [M+H]+ at m/z 218.2) and purity .
  • TLC Monitoring : To track reaction progress and confirm absence of unreacted starting materials .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

  • Methodological Answer : Initial screens include:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using MIC (Minimum Inhibitory Concentration) protocols .
  • Enzyme Inhibition : Fluorescence-based assays targeting enzymes like cytochrome P450 or kinases, leveraging imidazole’s metal-coordinating properties .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced target selectivity?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina predict binding affinities to biological targets (e.g., EGFR kinase) by simulating interactions between the nitrobenzyl group and hydrophobic pockets .
  • QSAR Modeling : Comparative Molecular Similarity Indices Analysis (CoMSIA) correlates structural features (e.g., nitro group position) with bioactivity. For example, ED₅₀ values from MES (Maximal Electroshock) tests in antiepileptic studies inform substituent prioritization .

Q. What strategies resolve contradictions in biological activity data for structurally similar imidazole derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurities. Mitigation steps include:

  • Reproducibility Checks : Independent synthesis and bioassay replication under standardized protocols (e.g., fixed solvent/DMSO concentrations) .
  • Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites that may influence results .
  • Structural Analog Comparison : Benchmark against compounds like 1-(4-chlorophenyl)-imidazole derivatives to isolate nitrobenzyl-specific effects .

Q. How can late-stage functionalization techniques diversify this compound for SAR studies?

  • Methodological Answer :

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties at the imidazole N1 position, as demonstrated in benzimidazole-triazole hybrids .
  • Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions add aryl/heteroaryl groups to the benzyl ring, enhancing electronic diversity (e.g., 4-trifluoromethylphenyl for enhanced lipophilicity) .

Q. What advanced spectroscopic methods elucidate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) for imidazole-protein interactions in real time .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to assess binding driven by hydrophobic or electrostatic forces .
  • Cryo-EM/X-ray Crystallography : Resolves 3D structures of imidazole-enzyme complexes, critical for rational drug design .

Key Recommendations for Researchers

  • Synthesis : Prioritize CuI/K₂CO₃ for simplicity or CuAAC for functional diversity .
  • Characterization : Combine NMR with HRMS for unambiguous structural confirmation .
  • Biological Testing : Use orthogonal assays (e.g., SPR + ITC) to validate target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.